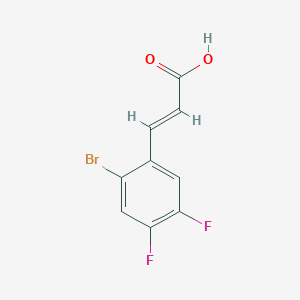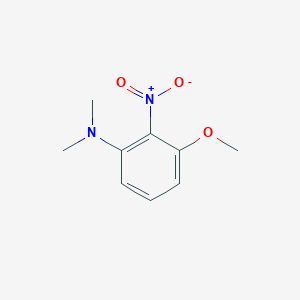
3-methoxy-N,N-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxy group and two methyl groups, and a nitro group is attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethyl-2-nitroaniline typically involves nitration of 3-methoxy-N,N-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 3-methoxy-N,N-dimethyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethyl-2-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and dimethylamino groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N,N-dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-dimethyl-3-nitroaniline: Lacks the methoxy group, which can affect its solubility and reactivity.
Uniqueness
3-methoxy-N,N-dimethyl-2-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-methoxy-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)7-5-4-6-8(14-3)9(7)11(12)13/h4-6H,1-3H3 |
InChI Key |
USISMVQTIFKOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


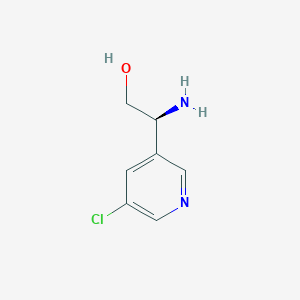
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)

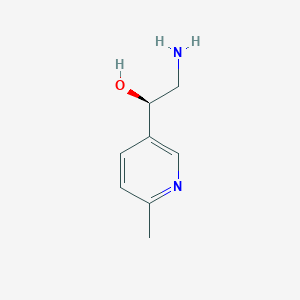
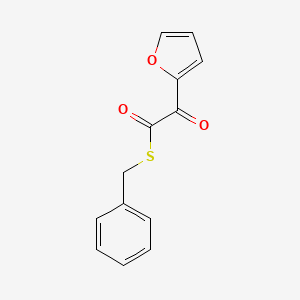

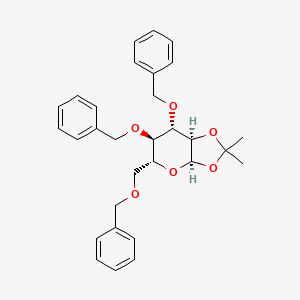

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
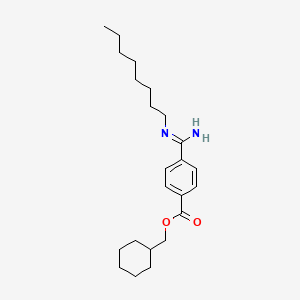
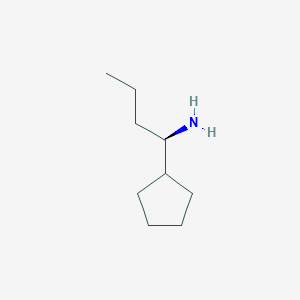
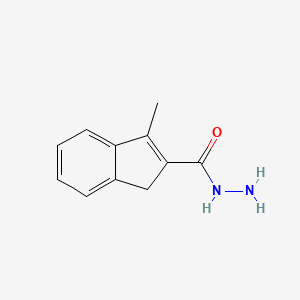
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
